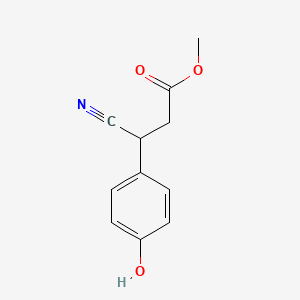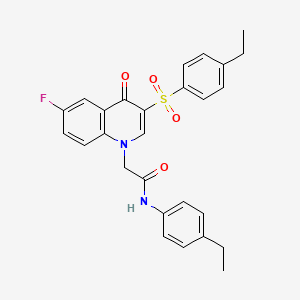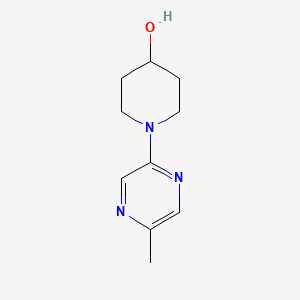
甲基3-氰基-3-(4-羟基苯基)丙酸乙酯
描述
“Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate” is a chemical compound with the CAS Number: 1356600-20-8 . It has a molecular weight of 205.21 . It is a solid at room temperature . It is used for R&D purposes .
Molecular Structure Analysis
The IUPAC name of this compound is “methyl 3-cyano-3-(4-hydroxyphenyl)propanoate” and its InChI Code is "1S/C11H11NO3/c1-15-11(14)6-9(7-12)8-2-4-10(13)5-3-8/h2-5,9,13H,6H2,1H3" . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate” is a solid at room temperature . It has a molecular weight of 205.21 .科学研究应用
脂质过氧化和分析
4-羟基-2-壬烯醛 (HNE) 是脂质过氧化的重要产物,以其反应性和细胞毒性而闻名,可以衍生自氧化脂肪酰基链的裂解,类似于 3-氰基-3-(4-羟基苯基)丙酸甲酯的结构。这种化合物的分析对于理解其在细胞信号传导和疾病机制中的作用至关重要,采用先进的技术,如质谱法检测生物样品中 HNE 修饰的蛋白质 (Spickett, 2013)。
合成和构效关系
在药物化学领域,与 3-氰基-3-(4-羟基苯基)丙酸甲酯在结构上相关的 2-羟基丙酰苯胺衍生物已被合成并对其抗雄激素活性进行了评估,证明了此类化合物在开发治疗雄激素反应性疾病中的重要性 (Tucker, Crook, & Chesterson, 1988)。
电化学行为
对非对称 4-(邻硝基苯基)-1,4-二氢吡啶的电化学行为的研究,其与 3-氰基-3-(4-羟基苯基)丙酸甲酯具有相似的合成途径,提供了对其还原和氧化机理的见解,为电化学传感器和有机电子学提供了潜在的应用 (David, Hurvois, Tallec, & Toupet, 1995)。
液晶材料
已经探索了使用与 3-氰基-3-(4-羟基苯基)丙酸甲酯相关的 4-氰基-1,1'-联苯衍生物合成液晶材料,表明它们在先进显示技术和光学器件中具有潜在的应用 (Kreß et al., 2012)。
有机太阳能电池
对复合聚合物/富勒烯薄膜的结构和光学性质的研究,利用了与 3-氰基-3-(4-羟基苯基)丙酸甲酯相关的化合物,证明了它们在提高有机太阳能电池效率方面的意义,将分子结构与器件性能联系起来 (Erb et al., 2005)。
作用机制
Target of Action
It is known that similar compounds have been used as antioxidants and in the synthesis of other compounds .
Biochemical Pathways
Similar compounds have been shown to affect the phenylpropanoid metabolism pathway .
Result of Action
Similar compounds have been shown to modulate plant growth and secondary metabolite accumulation .
Action Environment
It is known that similar compounds can function as nitrification inhibitors in soil .
安全和危害
The safety information for “Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
未来方向
生化分析
Biochemical Properties
Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of bio-based copolyesters . The compound was synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification .
Cellular Effects
The effects of Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate on cells and cellular processes are diverse. For example, it has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens .
Molecular Mechanism
At the molecular level, Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate exerts its effects through various mechanisms. It has been found to modulate the expression of genes involved in carbon/nitrogen metabolism and secondary metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate have been observed to change over time. For instance, it has been found to exhibit good degradability, with weight losses in soil degradation reaching up to 4.3% after 30 days .
Metabolic Pathways
Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate is involved in various metabolic pathways. For instance, it has been found to induce metabolic changes in Perilla frutescens .
属性
IUPAC Name |
methyl 3-cyano-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)6-9(7-12)8-2-4-10(13)5-3-8/h2-5,9,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRXCXMQSXUVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C#N)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2702990.png)
![3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2702991.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2702993.png)
![Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2702994.png)
![[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid](/img/structure/B2702995.png)



![(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2703004.png)
![(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2703005.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2703006.png)

![N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2703009.png)
![{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether](/img/structure/B2703010.png)
